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Compound of Interest

Compound Name: [Des-Tyr1]-gamma-Endorphin

Cat. No.: B1599074 Get Quote

An In-depth Technical Guide to [Des-Tyr1]-
gamma-Endorphin
For Researchers, Scientists, and Drug Development Professionals

Abstract
[Des-Tyr1]-gamma-endorphin (DTγE) is a neuropeptide, a truncated form of γ-endorphin

lacking the N-terminal tyrosine residue. This modification significantly alters its biological

activity, particularly its affinity for opioid receptors. While γ-endorphin exhibits opioid-like

properties, DTγE is characterized by its neuroleptic-like and potential antidepressant effects.

This guide provides a comprehensive overview of the peptide sequence, physicochemical

properties, pharmacology, and relevant experimental protocols for the study of DTγE.

Peptide Sequence and Structure
[Des-Tyr1]-gamma-endorphin is the 16-amino acid peptide fragment corresponding to amino

acids 2-17 of γ-endorphin.

One-Letter Code: GGFMTSEKSQTPLVTL

Three-Letter Code: Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1599074?utm_src=pdf-interest
https://www.benchchem.com/product/b1599074?utm_src=pdf-body
https://www.benchchem.com/product/b1599074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The removal of the N-terminal tyrosine is a critical structural change that differentiates DTγE

from γ-endorphin and other endorphins that typically possess an N-terminal Tyr-Gly-Gly-Phe

motif essential for opioid receptor binding.

Physicochemical Properties
A summary of the key physicochemical properties of [Des-Tyr1]-gamma-endorphin is

presented in the table below.

Property Value Reference

Molecular Formula C₇₄H₁₂₂N₁₈O₂₅S [1]

Molecular Weight 1695.97 g/mol [1]

CAS Number 67810-56-4

Isoelectric Point (pI) Calculated: ~5.5-6.5

Solubility

Soluble in water. For

hydrophobic peptides, initial

dissolution in a small amount

of DMSO or acetic acid may be

necessary before dilution in

aqueous buffer.

Stability

Peptides in solution are

susceptible to degradation. For

long-term storage, lyophilized

aliquots stored at -20°C or

-80°C are recommended.

Avoid repeated freeze-thaw

cycles.

Note: The isoelectric point is an estimation based on the amino acid sequence and can vary

depending on the calculation method and experimental conditions. Experimental determination

is recommended for precise applications.

Pharmacology
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The pharmacological profile of [Des-Tyr1]-gamma-endorphin is distinct from that of classical

opioids. Its primary characterized activities are related to its effects on the central nervous

system, particularly in the context of neuropsychiatric disorders.

Receptor Binding Affinity
A key pharmacological characteristic of DTγE is its significantly reduced affinity for opioid

receptors compared to γ-endorphin. The absence of the N-terminal tyrosine residue drastically

diminishes its ability to bind to these receptors.

Ligand Receptor Kd (Dissociation Constant)

[Des-Tyr1]-gamma-Endorphin
Opiate Receptors (rat brain

membranes)
42 µM

gamma-Endorphin
Opiate Receptors (rat brain

membranes)
58 nM

beta-Endorphin
Opiate Receptors (rat brain

membranes)
0.4 nM

This low affinity for opiate receptors suggests that the physiological effects of DTγE are likely

mediated through non-opioid pathways.

Pharmacokinetics
Studies in rats have provided insights into the plasma profile and brain uptake of DTγE

following systemic administration.
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Administration Route Parameter Value

Intravenous (IV)
Plasma Half-life (Distribution

Phase)
0.7 min

Plasma Half-life (Elimination

Phase)
5.5 min

Brain Uptake (2 min post-

injection)

0.0075% of administered

dose/g tissue

Brain Uptake (15.5 min post-

injection)

0.0031% of administered

dose/g tissue

These findings indicate rapid distribution and elimination from the plasma and limited, though

detectable, uptake into the brain.

Physiological and Behavioral Effects
Research has primarily focused on the neuroleptic-like and potential antidepressant properties

of DTγE.

Antipsychotic-like Effects: Early studies suggested that DTγE may possess antipsychotic

properties, leading to clinical investigations in patients with schizophrenia.

Antidepressant-like Effects: Some studies have indicated potential antidepressant efficacy

for DTγE.[2]

Behavioral Effects in Animal Models: In rats, DTγE has been shown to facilitate the extinction

of active avoidance behavior and attenuate passive avoidance behavior, effects consistent

with neuroleptic activity.[2]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of [Des-
Tyr1]-gamma-endorphin.

Radioreceptor Binding Assay for Opiate Receptors
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This protocol is adapted from studies assessing the binding of endorphins to rat brain

membrane preparations.[3]

Objective: To determine the binding affinity (Kd) of [Des-Tyr1]-gamma-endorphin for opiate

receptors.

Materials:

Rat brain tissue

Tris-HCl buffer (50 mM, pH 7.4)

Radiolabeled opioid ligand (e.g., [³H]β-endorphin or other suitable ligand)

Unlabeled [Des-Tyr1]-gamma-endorphin

Unlabeled competing ligands (for non-specific binding determination)

Glass fiber filters

Scintillation cocktail

Scintillation counter

Methodology:

Membrane Preparation:

Homogenize fresh or frozen rat brains in ice-cold 50 mM Tris-HCl buffer.

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei

and cell debris.

Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 20 minutes to pellet the

crude membrane fraction.

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
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Resuspend the final pellet in buffer to a desired protein concentration (determined by a

protein assay like the Bradford or BCA method).

Binding Assay:

Set up incubation tubes containing:

A fixed concentration of radiolabeled ligand.

Increasing concentrations of unlabeled [Des-Tyr1]-gamma-endorphin (for competition

curve).

Buffer to reach the final incubation volume.

For determination of non-specific binding, a separate set of tubes should contain the

radiolabeled ligand and a high concentration of an unlabeled, potent opioid ligand (e.g.,

naloxone).

Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a predetermined

time to reach equilibrium.

Separation of Bound and Free Ligand:

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

Quantification:

Place the filters in scintillation vials with scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the concentration of unlabeled [Des-Tyr1]-
gamma-endorphin.
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Analyze the competition curve using non-linear regression to determine the IC₅₀

(concentration of unlabeled ligand that inhibits 50% of specific binding).

Calculate the Kd for [Des-Tyr1]-gamma-endorphin using the Cheng-Prusoff equation: Kd

= IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of the radiolabeled ligand and Kd_L

is its dissociation constant.

Workflow Diagram:
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Caption: Workflow for a competitive radioreceptor binding assay.
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Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Plasma and Brain
Tissue
This protocol is based on methods used for the analysis of neuropeptides in biological

samples.

Objective: To quantify the concentration of [Des-Tyr1]-gamma-endorphin in plasma and brain

tissue.

Materials:

RP-HPLC system with a UV detector

C18 reversed-phase column

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

Mobile Phase B: 0.1% TFA in acetonitrile

[Des-Tyr1]-gamma-endorphin standard

Plasma and brain tissue samples

Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)

Centrifuge

Methodology:

Sample Preparation:

Plasma: Add a protein precipitation agent (e.g., 2 volumes of acetonitrile) to the plasma

sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.

Brain Tissue: Homogenize the tissue in an acidic extraction solution (e.g., 1 M acetic acid).

Centrifuge to remove debris. The supernatant can be further purified by solid-phase

extraction (SPE) if necessary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1599074?utm_src=pdf-body
https://www.benchchem.com/product/b1599074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the supernatant under vacuum or nitrogen and reconstitute in a small volume of

Mobile Phase A.

HPLC Analysis:

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

Inject the prepared sample.

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30

minutes).

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

Quantification:

Generate a standard curve by injecting known concentrations of the [Des-Tyr1]-gamma-
endorphin standard.

Identify the peak corresponding to DTγE in the sample chromatograms based on its

retention time compared to the standard.

Calculate the concentration of DTγE in the original sample by comparing the peak area to

the standard curve.

Workflow Diagram:
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Caption: Workflow for RP-HPLC analysis of DTγE in biological samples.
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Signaling Pathways and Logical Relationships
While the precise signaling pathways of [Des-Tyr1]-gamma-endorphin are not fully

elucidated, its neuroleptic-like effects suggest a potential interaction with dopaminergic

systems. The lack of significant opioid receptor affinity points towards a distinct mechanism of

action compared to other endorphins.

Hypothesized Mechanism:

[Des-Tyr1]-gamma-Endorphin Non-Opioid Receptor
(Hypothesized)

Binds to Dopaminergic System
Modulation

Modulates Neuroleptic-like
Behavioral Effects

Leads to

Click to download full resolution via product page

Caption: Hypothesized signaling pathway for DTγE's neuroleptic effects.

Conclusion
[Des-Tyr1]-gamma-endorphin is a fascinating neuropeptide with a unique pharmacological

profile that distinguishes it from its parent compound, γ-endorphin. Its low affinity for opioid

receptors and its neuroleptic-like properties make it a subject of interest for research into the

pathophysiology and treatment of neuropsychiatric disorders. The experimental protocols and

data presented in this guide provide a solid foundation for researchers and drug development

professionals to further investigate the therapeutic potential of this intriguing molecule. Further

research is warranted to fully elucidate its mechanism of action and to explore its clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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